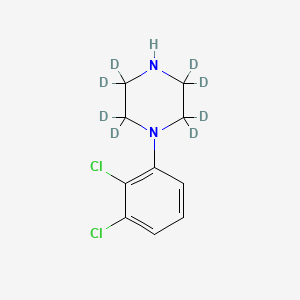

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Diastereomers can have two or more stereocenters . They are not mirror images of each other and non-superimposable . For example, in the case of 3-bromo-2-butanol, the four possible combinations are SS, RR, SR, and RS .Chemical Reactions Analysis

Diastereomers can have different chemical reactivities . How a compound reacts with others can vary between diastereomers. For instance, glucose and galactose are diastereomers, and even though they share the same molar weight, glucose is more stable than galactose .Physical And Chemical Properties Analysis

Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions . For example, erythritol, a diastereomer of threitol, is a solid with a melting point of 121°C and no optical rotation .Wissenschaftliche Forschungsanwendungen

Analytical Methodology Development A study by Wong et al. (2017) introduced a hybrid online enantioselective four-dimensional dynamic GC (e4D-DGC) methodology for studying reversible molecular interconversion, specifically isolating diastereo and enantiopure compounds through multidimensional separation. This technique was applied to a diastereomeric mixture, showcasing its utility in resolving complex isomerization behaviors without requiring pure compound synthesis, highlighting a potential application for analyzing compounds like (R,S)-Equol-d4 (Wong, Kulsing, & Marriott, 2017).

Pharmacokinetic Studies The pharmacokinetic behavior of S-(-)equol and R-(+)equol, both diastereoisomers of Equol, was comprehensively studied by Setchell et al. (2009). Utilizing stable-isotope-labeled tracers, this research compared the plasma and urinary pharmacokinetics of these isomers in healthy adults, highlighting their rapid absorption, high circulating concentrations, and similar elimination half-lives. The study suggests that the diastereoisomers of Equol, including (R,S)-Equol-d4, possess distinct pharmacokinetic profiles, which are crucial for optimizing their clinical application in preventing and treating hormone-dependent conditions (Setchell, Zhao, Jha, Heubi, & Brown, 2009).

Solid-State Chemistry Research by Sakurai et al. (2004) on the epimerization of diastereomeric α-amino nitriles in the solid state provides insights into the stereochemical transformations that compounds like (R,S)-Equol-d4 may undergo under specific conditions. This study demonstrates the potential of solid-state reactions to achieve stereochemical conversions, which could be relevant for the synthesis and analysis of Equol derivatives (Sakurai, Suzuki, Hashimoto, Baba, Itoh, Uchida, Hattori, Miyano, & Yamaura, 2004).

Biological Actions and Pharmacokinetics Setchell and Clerici (2010) reviewed the plasma and urinary pharmacokinetics of S-(-)equol and R-(+)equol, emphasizing their significant biological actions. This study further supports the relevance of understanding the pharmacokinetic profiles and biological effects of diastereoisomers like (R,S)-Equol-d4 for their application in hormone-dependent clinical conditions (Setchell & Clerici, 2010).

Stereochemical Discrimination in Medicinal Chemistry Kuhn et al. (2016) discussed the synthesis, stereochemical discrimination, and radiolabeling of diastereomeric compounds targeting the neuropeptide Y (NPY) Y4 receptor. This research illustrates the critical role of stereochemistry in the development of high affinity receptor agonists, potentially including studies on compounds like (R,S)-Equol-d4 (Kuhn, Ertl, Dukorn, Keller, Bernhardt, Reiser, & Buschauer, 2016).

Eigenschaften

CAS-Nummer |

1216469-13-4 |

|---|---|

Produktname |

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) |

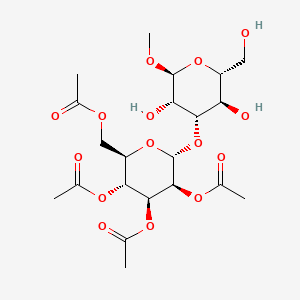

Molekularformel |

C15H14O3 |

Molekulargewicht |

246.298 |

IUPAC-Name |

2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |

InChI-Schlüssel |

ADFCQWZHKCXPAJ-YHBSYLJLSA-N |

SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |

Synonyme |

3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)